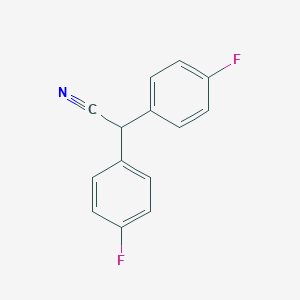

Bis(4-fluorophenyl)acetonitrile

Description

Properties

CAS No. |

37742-99-7 |

|---|---|

Molecular Formula |

C14H9F2N |

Molecular Weight |

229.22g/mol |

IUPAC Name |

2,2-bis(4-fluorophenyl)acetonitrile |

InChI |

InChI=1S/C14H9F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H |

InChI Key |

JPKIYKWSYBYKIS-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Pharmacological Potency

- Nitrile vs. Methyl Substitution : this compound (compound 79) exhibits comparable potency to its methyl analogue (compound 1) in calcium channel blocking, suggesting the nitrile group mimics the steric and electronic profile of a methyl group in this context .

- Functional Group Impact: Substitutions such as hydroxyl (compound 76), carbamoyl (compound 80), or amino (compound 81) on the methyl group reduce potency significantly, highlighting the critical role of the nitrile group in maintaining activity .

Preparation Methods

Reaction Conditions and Optimization

The benchmark synthesis involves reacting 4,4'-difluorobenzhydrol with TMSCN in acetonitrile at 20°C for one hour, catalyzed by tris(pentafluorophenyl)borate. This method achieves a 90% yield, as reported by Rajagopal and Kim (2009). Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Tris(pentafluorophenyl)borate |

| Solvent | Acetonitrile |

| Temperature | 20°C |

| Reaction Time | 1 hour |

| Yield | 90% |

The choice of acetonitrile as a solvent enhances reactant solubility and stabilizes the intermediate through polar interactions. The catalyst’s strong Lewis acidity facilitates the activation of the benzhydrol hydroxyl group, enabling efficient cyanide transfer from TMSCN.

Mechanistic Insights

The reaction proceeds via a Lewis acid-mediated mechanism:

-

Coordination of Catalyst : Tris(pentafluorophenyl)borate binds to the hydroxyl oxygen of 4,4'-difluorobenzhydrol, polarizing the O–H bond and increasing the electrophilicity of the adjacent carbon.

-

Nucleophilic Attack : TMSCN delivers a cyanide ion to the activated carbon, displacing the hydroxyl group as a leaving group.

-

Desilylation : The trimethylsilyl group is cleaved under mild acidic conditions, yielding the final nitrile product.

This pathway avoids harsh conditions typically associated with nitrile synthesis, such as high temperatures or toxic cyanide salts, making it industrially viable.

Comparative Analysis of Alternative Routes

Halogenation-Cyanation Sequences

Patent literature describes halogenation strategies for analogous fluorinated ketones, though direct evidence for this compound remains sparse. For instance, 1-(4-fluorophenyl)-2-phenylethanone undergoes bromination to form α-haloketones, which could theoretically react with cyanide sources like KCN. However, such methods risk regioisomer formation and require stringent temperature control (-10°C to 5°C).

Scalability and Industrial Considerations

The catalytic cyanosilylation method’s scalability is underscored by its short reaction time and high yield. Key considerations for industrial adoption include:

-

Catalyst Recycling : Tris(pentafluorophenyl)borate’s stability under reaction conditions allows potential reuse, reducing costs.

-

Solvent Recovery : Acetonitrile’s low boiling point (82°C) enables straightforward distillation and recycling.

-

Purity Control : HPLC analysis confirms product purity >99%, minimizing downstream purification needs.

Analytical Characterization

Spectroscopic Data

While the provided sources lack explicit spectral data for this compound, analogous nitriles exhibit characteristic IR stretches at ~2240 cm⁻¹ (C≡N) and ¹⁹F NMR shifts between -100 to -150 ppm.

Chromatographic Profiling

HPLC methods utilizing C18 columns and acetonitrile-water mobile phases resolve the product from intermediates, with retention times proportional to hydrophobicity.

Applications and Derivatives

This compound’s electron-withdrawing nitrile group and fluorinated aryl rings make it a precursor for:

Q & A

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Answer :

- PPE : Wear nitrile gloves, face shields, and lab coats rated for fluorinated compounds.

- Ventilation : Use fume hoods with HEPA filters to capture volatile nitriles.

- Emergency Protocols : Neutralize spills with activated carbon or sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.